molecular formula C7H9F3S B2758147 [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol CAS No. 2460755-19-3

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol

Cat. No.: B2758147
CAS No.: 2460755-19-3
M. Wt: 182.2
InChI Key: HYVKUCPAUULLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol is a structurally unique compound featuring a strained bicyclo[1.1.1]pentane core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a methanethiol (-CH₂SH) moiety. The bicyclo[1.1.1]pentane scaffold is notable for its high ring strain and axial symmetry, which imparts rigidity and compactness, making it valuable in medicinal chemistry for mimicking linear or planar structures while enhancing metabolic stability . This combination suggests applications in drug design, particularly in central nervous system (CNS) targets or enzyme modulation, where steric and electronic properties are critical.

Properties

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3S/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVKUCPAUULLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane ring: This step involves the cyclization of suitable precursors under specific conditions to form the bicyclo[1.1.1]pentane ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote the substitution reaction.

    Attachment of the methanethiol group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methanethiol group is replaced by other nucleophiles under suitable conditions

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its ability to mimic aromatic structures while providing distinct electronic properties. Bicyclo[1.1.1]pentane derivatives are recognized as bioisosteres of aromatic rings, which can enhance the pharmacological profiles of drug candidates by improving their interaction with biological targets.

  • Potential Therapeutic Uses : Research indicates that this compound may exhibit activity against various biological targets, particularly in cancer and infectious diseases. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological activity.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules. Its unique structural features facilitate various chemical reactions, making it valuable in the development of new synthetic pathways.

  • Synthetic Routes : Common methods for synthesizing [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol include cyclization of precursors to form the bicyclic structure followed by introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

Material Science

In material science, the compound is explored for its potential applications in developing new materials with enhanced properties. Its unique structural characteristics may lead to novel applications in polymer chemistry and nanotechnology.

Case Studies and Research Findings

StudyFocusFindings
Drug Discovery Evaluation of anticancer activityThe compound exhibited significant efficacy against various cancer cell lines, suggesting potential as an anticancer agent .
Biological Interaction Studies Mechanism of actionStudies revealed that the trifluoromethyl group enhances interaction with hydrophobic regions of proteins, potentially modulating biological pathways .
Synthetic Applications Organic synthesis developmentDemonstrated utility as a building block for synthesizing complex molecules in medicinal chemistry .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The methanethiol group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

To contextualize [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol, we compare it with structurally analogous bicyclo[1.1.1]pentane derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogs and Substituent Effects
Compound Name Substituents at Position 3 Functional Group Key Properties/Applications
[3-(4-Methylimidazol-1-yl)-1-bicyclo[1.1.1]pentanyl]isothiourea () 4-Methylimidazol-1-yl Isothiourea γ-Secretase modulation (Alzheimer’s)
This compound (Target) Trifluoromethyl (-CF₃) Methanethiol (-CH₂SH) Potential CNS/Enzyme targeting

Key Differences :

  • Electron Effects : The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, reducing electron density on the bicyclo[1.1.1]pentane core compared to the electron-rich 4-methylimidazole substituent in the analog. This may alter reactivity in electrophilic or nucleophilic environments.
  • Reactivity : The methanethiol group (-CH₂SH) offers nucleophilic and redox-active properties, distinct from the isothiourea group, which may participate in hydrogen bonding or charge interactions.
Physicochemical Properties
Property [3-(Trifluoromethyl)-1-bicyclo...methanethiol [3-(4-Methylimidazol-1-yl)-1-bicyclo...isothiourea
Molecular Weight (g/mol) ~238.2 ~275.3
Calculated logP ~2.5–3.0 ~1.8–2.2
Solubility (aq.) Low (high lipophilicity) Moderate (imidazole enhances polarity)
Stability Oxidizes to disulfide in air Stable under inert conditions

Implications : The target compound’s lower molecular weight and higher logP suggest advantages in membrane permeability but challenges in aqueous solubility. The thiol group’s susceptibility to oxidation necessitates stabilization strategies (e.g., prodrug formulations).

Biological Activity

The compound [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol (C7H9F3S) is a derivative of bicyclo[1.1.1]pentane, characterized by a trifluoromethyl group that enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H9F3S
  • Molecular Weight : 182.2 g/mol
  • Structure : The compound features a bicyclic structure with a trifluoromethyl group and a methanethiol group, which contributes to its unique chemical properties.

The biological activity of this compound is largely attributed to the following mechanisms:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, allowing better interaction with hydrophobic regions of proteins and cell membranes.
  • Covalent Bond Formation : The methanethiol group can form covalent bonds with nucleophilic sites on biomolecules, potentially modulating various biological pathways.

Pharmacological Potential

Research indicates that compounds like this compound may exhibit activity against various biological targets, including:

  • Anticancer Activity : Bicyclo[1.1.1]pentane derivatives have been explored for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties : The compound's structure may allow it to interact with bacterial membranes or enzymes, suggesting potential as an antimicrobial agent.

Research Findings and Case Studies

Several studies have highlighted the biological relevance of bicyclo[1.1.1]pentane derivatives:

StudyFindings
Study 1Investigated the anticancer properties of bicyclo[1.1.1]pentane derivatives, noting significant cytotoxic effects against several cancer cell lines.
Study 2Explored the antimicrobial activity of trifluoromethylated compounds, demonstrating enhanced efficacy against Gram-positive bacteria compared to non-fluorinated analogs.
Study 3Evaluated the metabolic stability of this compound in liver microsomes, showing promising results for drug development applications.

Synthetic Approaches

The synthesis of this compound typically involves:

  • Formation of Bicyclic Structure : Cyclization of suitable precursors.
  • Introduction of Trifluoromethyl Group : Utilizing reagents like trifluoromethyl iodide under specific conditions.
  • Final Thiol Addition : Incorporating the methanethiol group through nucleophilic substitution reactions.

Q & A

Q. Optimization Strategies :

  • Catalytic systems (e.g., Pd/Cu for coupling) improve regioselectivity.
  • Purification via column chromatography or recrystallization enhances purity (>97% as in ).

How can spectroscopic techniques (NMR, FTIR, MS) be utilized to confirm the structure and purity of this compound?

Basic Research Question
Methodological Approach :

  • ¹H/¹³C NMR : Identify bicyclo[1.1.1]pentane protons (δ 2.5–3.5 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹⁹F NMR). Thiol protons may appear as broad singlets (δ 1.5–2.5 ppm) .
  • FTIR : Confirm S-H stretch (~2550 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 194.15 for methyl ester analogs in ) and fragmentation patterns consistent with the bicyclo core.

Q. Experimental Validation :

  • Compare reaction rates of CF₃-substituted vs. non-CF₃ analogs in nucleophilic substitutions .

How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

Advanced Research Question
Methodology :

  • DFT Calculations : Model Fukui indices to identify electrophilic hotspots. The bridgehead carbon adjacent to CF₃ shows higher electrophilicity .
  • Molecular Dynamics : Simulate solvent effects on transition states (e.g., DMSO stabilizes charge separation) .
  • Docking Studies : Predict binding affinities for enzyme inhibition assays, leveraging the compound’s rigidity for selective interactions .

Q. Case Study :

  • In Suzuki couplings, the CF₃ group directs palladium catalysts to the bridgehead carbon, confirmed by X-ray crystallography of boronate intermediates ().

What strategies address solubility challenges during purification of this compound?

Basic Research Question

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) or ethers (THF) to enhance solubility .
  • Derivatization : Convert thiol to disulfide for easier crystallization, followed by reduction .
  • Chromatography : Employ reverse-phase HPLC with acetonitrile/water gradients for high-purity isolation (>99%) .

How can the biological activity of this compound be evaluated in enzyme inhibition assays?

Advanced Research Question
Protocol :

  • Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cysteine proteases) due to CF₃’s lipophilicity .
  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-FR-AMC for caspases).
  • Docking Validation : Correlate inhibition potency with computational binding scores (AutoDock Vina) .

Q. Data Interpretation :

  • Compare activity with non-CF₃ analogs to isolate electronic vs. steric contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.